molecular formula C12H13NS B112729 2-(1-Benzothien-2-yl)pyrrolidine CAS No. 524674-18-8

2-(1-Benzothien-2-yl)pyrrolidine

Cat. No. B112729
M. Wt: 203.31 g/mol
InChI Key: XXJFJEFPNFNWGX-UHFFFAOYSA-N
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Description

“2-(1-Benzothien-2-yl)pyrrolidine” is a chemical compound with the molecular formula C12H13NS and a molecular weight of 203.3 . It is characterized by the presence of a pyrrolidine ring, a five-membered nitrogen-containing heterocycle .


Molecular Structure Analysis

The structure of “2-(1-Benzothien-2-yl)pyrrolidine” is characterized by a pyrrolidine ring attached to a benzothiophene group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The boiling point of “2-(1-Benzothien-2-yl)pyrrolidine” is predicted to be 347.8±30.0 °C, and its density is predicted to be 1.178±0.06 g/cm3 .

Scientific Research Applications

Domino Reactions and Heterocyclic Compound Synthesis

One prominent application of related benzothienyl-pyrrolidine compounds is in the synthesis of complex heterocyclic structures through domino reactions. For example, Tolkunov et al. (2012) reported the synthesis of previously unknown benzothieno[2,3-c]pyridines and dihydro[1]benzothieno[2',3':3,4]pyrido[2,1-a]isoindol-5(7H)-ones using cyclization reactions in polyphosphoric acid (Tolkunov et al., 2012). This illustrates the role of benzothienyl-pyrrolidine derivatives in facilitating the construction of complex molecules with potential applications in materials science and pharmaceuticals.

Antibacterial and Antimycobacterial Activity

Another significant application is in the development of compounds with antibacterial and antimycobacterial activities. Belveren et al. (2017) described the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks showing promising antibacterial and antimycobacterial properties (Belveren et al., 2017). This research underscores the potential of benzothienyl-pyrrolidine derivatives in medicinal chemistry, particularly in designing new antibiotics.

Molecular Docking and Drug Design

Furthermore, compounds related to 2-(1-Benzothien-2-yl)pyrrolidine have been explored for their potential in drug design through molecular docking studies. Joshi et al. (2015) conducted pharmacophore hypothesis and Surflex-Docking studies on pyrrole derivatives as antitubercular agents, indicating the utility of these compounds in developing novel treatments for tuberculosis (Joshi et al., 2015). These studies highlight the role of benzothienyl-pyrrolidine derivatives in the early stages of drug discovery and development.

Synthesis of Complex Molecules

Additionally, research has demonstrated the use of benzothienyl-pyrrolidine derivatives in the synthesis of complex molecules with potential applications in various fields. For instance, the work by Amirnasr et al. (2002) on synthesizing and characterizing trans-[Co(III)(bpb)(amine)2]X complexes, where X=NCS, ClO4, with the structure of one such complex determined by X-ray crystallography, shows the application of these compounds in coordination chemistry and potentially in materials science (Amirnasr et al., 2002).

Future Directions

Pyrrolidine derivatives, including “2-(1-Benzothien-2-yl)pyrrolidine”, have potential for further exploration in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-(1-benzothiophen-2-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-2-6-11-9(4-1)8-12(14-11)10-5-3-7-13-10/h1-2,4,6,8,10,13H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJFJEFPNFNWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298009
Record name Pyrrolidine, 2-benzo[b]thien-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzothien-2-yl)pyrrolidine

CAS RN

524674-18-8
Record name Pyrrolidine, 2-benzo[b]thien-2-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524674-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 2-benzo[b]thien-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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